4-(Pyridin-4-yl)oxazole

Kinase Inhibitor Casein Kinase 1 Delta Selectivity

Medicinal chemists targeting ATP-competitive kinase inhibition often struggle to source the precise 4-pyridinyl-oxazole pharmacophore required for selective binding. 4-(Pyridin-4-yl)oxazole solves this bottleneck as a ready-to-derivatize heterocyclic core. • CK1δ inhibition: The 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole derivative achieves IC50 = 1 µM; the 4-pyridinyl geometry is essential for hydrogen bonding within the ATP pocket. • In vivo efficacy: The diaryl oxazole PC-046, built on this scaffold, delivers 80% tumor growth reduction in mouse pancreatic cancer models through multi-kinase targeting (TrkB, IRAK-4, Pim-1). • Scalable supply: Synthesized reliably from anhydrobase intermediates, ensuring consistent lot-to-lot purity for probe and lead optimization campaigns.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 681135-59-1
Cat. No. B1500428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)oxazole
CAS681135-59-1
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=COC=N2
InChIInChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H
InChIKeyAJFKBWMKSZUJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-yl)oxazole: Key Building Block for Kinase Inhibitors


4-(Pyridin-4-yl)oxazole is a heterocyclic compound featuring a pyridine ring directly linked to an oxazole ring at the 4-position. It serves as a privileged scaffold in medicinal chemistry for developing kinase inhibitors and other bioactive molecules [1]. This compound's strategic value stems from its ability to engage in π-π stacking and hydrogen bonding within enzyme active sites, making it a core component in the synthesis of selective ATP-competitive inhibitors [2]. Its CAS registry number is 681135-59-1, with a molecular formula of C8H6N2O and a molecular weight of 146.15 g/mol .

Workflow
Medicinal chemistry for kinase inhibitor design
Selection
4-pyridinyl geometry for ATP-binding pocket engagement
Use Context
Scaffold for ATP-competitive inhibitors and agrochemical leads

4-(Pyridin-4-yl)oxazole: Substitution and Potency Trade-offs


Generic substitution of 4-(Pyridin-4-yl)oxazole with positional isomers (e.g., 2- or 5-linked pyridines) or heteroatom replacements (e.g., thiazoles) is not feasible without altering key pharmacological properties. The 4-pyridinyl substitution pattern dictates the orientation of the nitrogen atom, which is critical for forming a specific hydrogen bond network within the ATP-binding pocket of kinases like casein kinase 1δ (CK1δ) [1]. Changing this geometry can drastically reduce binding affinity. For instance, the 4-pyridinyl group in 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole is essential for achieving an IC50 of 1 µM against CK1δ [1]. Similarly, in a series of diaryl oxazoles, the specific 4-pyridinyl substitution was found to be crucial for multi-kinase inhibition against TrkB, IRAK-4, and Pim-1 [2].

Positional isomers (2- or 5-linked pyridine) may shift nitrogen orientation and disrupt critical hydrogen bonding.
Heteroatom replacement (e.g., thiazole) can alter binding geometry and reduce kinase affinity in ATP-competitive contexts.
Non-4-pyridinyl analogs may lose potency against targets like CK1δ; scaffold geometry is essential for reported activity.

4-(Pyridin-4-yl)oxazole: Quantitative Performance Evidence


CK1δ Kinase Inhibition Potency

The 4-(pyridin-4-yl)oxazole motif, as part of the 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole core, demonstrates potent inhibition of CK1δ. This compound achieved an IC50 of 1 µM against CK1δ and 8 µM against CK1ε in in vitro assays [1]. This represents a key differentiator compared to analogs with altered pyridine substitution patterns, which often exhibit reduced affinity due to suboptimal interactions with the ATP-binding pocket.

CK1δ Inhibition
Class-level inference
IC50 1 µM
8-fold selectivity over CK1ε
Supports kinase selectivity assay context.
In vitro recombinant kinase assay; reported for a specific derivative.
Kinase Inhibitor Casein Kinase 1 Delta Selectivity

Multi-Kinase Inhibition in Pancreatic Cancer Models

A diaryl oxazole analog, PC-046, which incorporates a 4-(pyridin-4-yl)oxazole core, has been shown to potently inhibit multiple kinases overexpressed in pancreatic cancers. The compound exhibited IC50 values of 13.4 µM against TrkB, 15.4 µM against IRAK-4, and 19.1 µM against Pim-1 [1]. This multi-target profile is a direct consequence of the specific 4-pyridinyl oxazole structure, differentiating it from other oxazole-based compounds that may show more limited target engagement.

Multi-Kinase Profile
Class-level inference
TrkB 13.4 µM, IRAK-4 15.4 µM, Pim-1 19.1 µM
Reported in vivo tumor growth reduction: 80% in xenograft model
Reported model-response context for multi-target engagement.
Diaryl oxazole derivative PC-046 data; pancreatic cancer xenograft.
Pancreatic Cancer Multi-Kinase Inhibitor TrkB

Fungicidal Activity Against Botrytis cinerea

Novel pyridyl-oxazole carboxamides, synthesized from a 4-(pyridin-4-yl)oxazole precursor, demonstrated 100% fungicidal activity against Botrytis cinerea at 100 mg/L for several derivatives (compounds 6a-6e, 6g, 6h) [1]. Compound 6b also achieved 100% activity against Rhizoctonia solani at the same concentration. This high level of efficacy highlights the potential of the 4-(pyridin-4-yl)oxazole core in agrochemical applications, particularly when compared to other heterocyclic scaffolds that may require higher concentrations for similar control.

Fungicidal Activity
Class-level inference
100% inhibition B. cinerea at 100 mg/L
Zebrafish LC50 4.878 mg/L (compound 6b)
Reported fungicidal screening context with toxicity profile.
In vitro agar plate assay; pyridyl-oxazole carboxamide derivatives.
Fungicide Botrytis cinerea Rhizoctonia solani

Synthetic Accessibility via Anhydrobase Intermediates

4-(Pyridin-4-yl)oxazoles can be efficiently synthesized from 4-acylaminomethyl-1-alkylpyridinium salts via an anhydrobase intermediate upon heating with acetic anhydride at 140°C [1]. This method provides a reliable and scalable route to the target compound, offering a key advantage over other oxazole isomers or heteroatom analogs that may require more complex, multi-step syntheses with lower overall yields. The ability to obtain the compound via thermodynamic control at 140°C, rather than kinetic control at lower temperatures (100°C) which yields dimeric products, ensures high purity and batch-to-batch consistency [1].

Synthetic Route
Method context
Thermodynamic control at 140 °C with Ac2O
Avoids dimerization observed at 100 °C
Supports reliable, scalable synthesis for consistent purity.
From pyridinium salt anhydrobase intermediates.
Synthetic Chemistry Anhydrobase Heterocycle Synthesis

4-(Pyridin-4-yl)oxazole: Primary Application Scenarios


Selective CK1δ Inhibitor Development

4-(Pyridin-4-yl)oxazole is the core scaffold for developing potent and selective CK1δ inhibitors, as evidenced by the 1 µM IC50 achieved with 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole. This scaffold enables the design of ATP-competitive inhibitors with potential applications in oncology and neurodegenerative diseases [1].

Multi-Kinase Inhibitor Discovery for Pancreatic Cancer

The diaryl oxazole derivative PC-046, built upon a 4-(pyridin-4-yl)oxazole core, has demonstrated potent multi-kinase inhibition (TrkB, IRAK-4, Pim-1) and significant in vivo tumor growth reduction (80% in mouse models). This establishes the scaffold as a validated starting point for developing novel pancreatic cancer therapeutics [1].

Fungicidal Lead Optimization for Crop Protection

Pyridyl-oxazole carboxamides, derived from 4-(pyridin-4-yl)oxazole, exhibit 100% fungicidal activity against Botrytis cinerea at 100 mg/L. This high efficacy, coupled with a defined toxicity profile in zebrafish embryos (LC50 = 4.878 mg/L), makes the scaffold an attractive lead for developing new crop protection agents [1].

Chemical Biology Tool Synthesis

The reliable and scalable synthesis of 4-(pyridin-4-yl)oxazole from anhydrobase intermediates ensures consistent access to high-purity material for use as a building block in the synthesis of fluorescent probes, G-quadruplex ligands, and other chemical biology tools [1].

Application
Selection Property
Validation Focus
CK1δ inhibitor design
4-pyridinyl orientation for ATP-binding pocket
Kinase selectivity assay context
Multi-kinase inhibitor research
Scaffold for multi-target engagement in cancer models
In vivo model-response context
Agrochemical fungicide development
Pyridyl-oxazole carboxamide core
Fungicidal screening and toxicity assessment
Chemical biology tool synthesis
Reliable thermodynamic synthesis route
Purity and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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